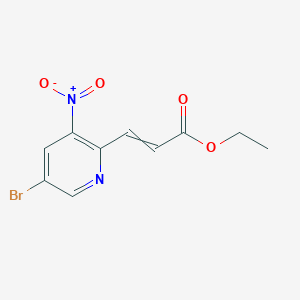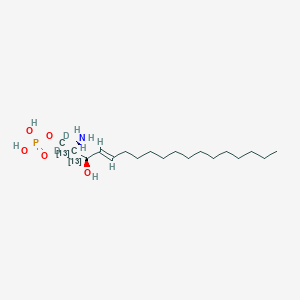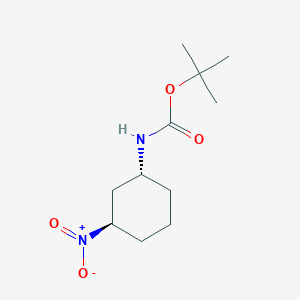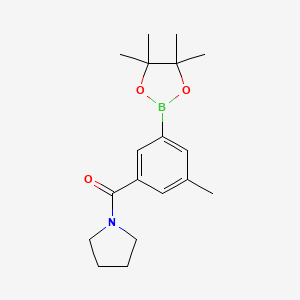
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a chemical compound with the molecular formula C9H10N2O3S. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for different types of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt typically involves the reaction of 4-ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process involves the following steps:
- Dissolution of 4-ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide in a suitable solvent.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature and time to complete the reaction.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt can be compared with other similar compounds, such as:
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
4-Propyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a propyl group.
4-Butyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a butyl group.
The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H9N2NaO3S |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
sodium;4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate |
InChI |
InChI=1S/C9H10N2O3S.Na/c1-2-11-7-5-3-4-6-8(7)15(13,14)10-9(11)12;/h3-6H,2H2,1H3,(H,10,12);/q;+1/p-1 |
Clave InChI |
GYKWOUHNBSMVEA-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)







![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)


